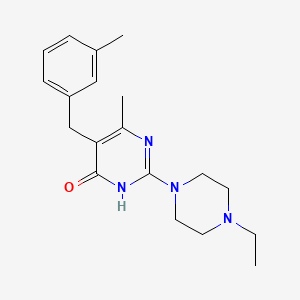![molecular formula C14H16N4O3 B5968393 2,6-dimethoxy-N-[1-(4-pyrimidinyl)ethyl]nicotinamide](/img/structure/B5968393.png)
2,6-dimethoxy-N-[1-(4-pyrimidinyl)ethyl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dimethoxy-N-[1-(4-pyrimidinyl)ethyl]nicotinamide, also known as PYR-1, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors and has been studied for its ability to enhance NAD+ levels in cells, which has been linked to various health benefits.
Mechanism of Action
2,6-dimethoxy-N-[1-(4-pyrimidinyl)ethyl]nicotinamide works by increasing the availability of NAD+, which is an essential coenzyme involved in various cellular processes such as energy metabolism, DNA repair, and gene expression. By enhancing NAD+ levels, this compound has been shown to improve mitochondrial function, increase cellular energy production, and enhance DNA repair.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including improved mitochondrial function, increased cellular energy production, enhanced DNA repair, and increased lifespan in animal models. It has also been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2,6-dimethoxy-N-[1-(4-pyrimidinyl)ethyl]nicotinamide in lab experiments is its ability to enhance NAD+ levels, which can be useful in studying cellular processes that are regulated by NAD+. However, one limitation is that it may not be suitable for all types of experiments, as its effects may be specific to certain cell types or conditions.
Future Directions
There are several potential future directions for research on 2,6-dimethoxy-N-[1-(4-pyrimidinyl)ethyl]nicotinamide. One area of interest is its potential use in treating age-related diseases such as Alzheimer's and Parkinson's, as it has been shown to have neuroprotective effects. Another area of interest is its potential use in cancer therapy, as it has been shown to enhance DNA repair and sensitize cancer cells to radiation therapy. Additionally, further research is needed to fully understand its mechanisms of action and potential side effects.
Synthesis Methods
2,6-dimethoxy-N-[1-(4-pyrimidinyl)ethyl]nicotinamide can be synthesized using a multi-step process involving the reaction of 4-cyanopyridine with ethylenediamine followed by methylation and amidation reactions. The final product is obtained through recrystallization and purification.
Scientific Research Applications
2,6-dimethoxy-N-[1-(4-pyrimidinyl)ethyl]nicotinamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to enhance NAD+ levels in cells, which has been linked to various health benefits such as improved mitochondrial function, enhanced DNA repair, and increased lifespan in animal models.
Properties
IUPAC Name |
2,6-dimethoxy-N-(1-pyrimidin-4-ylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-9(11-6-7-15-8-16-11)17-13(19)10-4-5-12(20-2)18-14(10)21-3/h4-9H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDLKKNMZBDQTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NC=C1)NC(=O)C2=C(N=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide](/img/structure/B5968326.png)
![1-benzyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B5968330.png)
![N-(4-{[4-(3,5-dimethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5968341.png)
![4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5968349.png)
![3-{2-[2-(2-chlorobenzyl)-4-morpholinyl]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B5968352.png)

![1-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-3-piperidinol](/img/structure/B5968363.png)
![1-{2-[3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-methyl-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5968371.png)
![2-(dimethylamino)-7-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5968375.png)
![2-oxo-N-[2-(2,2,2-trifluoroethoxy)ethyl]-1,2,3,4-tetrahydro-6-quinolinesulfonamide](/img/structure/B5968381.png)
![N-(2-{[2-(5-bromo-2-hydroxybenzylidene)hydrazino]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5968394.png)

![3-methyl-4-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5968403.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-phenylacrylamide](/img/structure/B5968409.png)
